molecular formula C12H18ClN3O2 B1445682 N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride CAS No. 1394668-81-5

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride

Cat. No. B1445682
M. Wt: 271.74 g/mol
InChI Key: YRVMEWOLIOZBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride, also known as N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) hydrochloride, is a synthetic peptide commonly used in scientific research. It is a formylated analog of the naturally occurring formyl-methionyl-leucyl-phenylalanine (fMLF), and is used to study the effects of chemotaxis, inflammation, and cell signaling pathways. fMLF is a potent chemoattractant for neutrophils and monocytes, and has been used to study the role of chemokines in the immune response. The hydrochloride form of fMLF is a water-soluble, stable compound that is easy to use in laboratory experiments.

Scientific Research Applications

Overview of Chemical Properties and Applications

N-[4-(Carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride is a chemical compound that has garnered interest in various scientific research fields due to its unique properties. Although direct studies on this specific compound were not found, insights can be drawn from research on similar compounds, highlighting the potential applications and significance of such chemicals in scientific research.

Insights from Related Compounds

  • Chemical Degradation and Environmental Impact Studies : Research on chlorpropham, a primary N-phenyl carbamate, provides insights into the degradation, environmental impact, and legislative considerations of carbamate pesticides. These studies emphasize the importance of understanding the environmental fate and toxicological effects of similar compounds, including N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride (Smith & Bucher, 2012).

  • Pharmacological Applications : Investigations into hydroxycinnamates reveal the antioxidant activities of compounds with phenolic structures, suggesting potential pharmacological benefits of structurally similar compounds in combating oxidative stress and related diseases (Shahidi & Chandrasekara, 2010).

  • Advanced Oxidation Process for Drug Degradation : A study on the degradation of acetaminophen by advanced oxidation processes highlights the relevance of chemical research in enhancing drug degradation techniques, which could be applicable to the breakdown or modification of compounds like N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride (Qutob et al., 2022).

properties

IUPAC Name

N-[4-(2-amino-2-iminoethoxy)phenyl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-8(2)12(16)15-9-3-5-10(6-4-9)17-7-11(13)14;/h3-6,8H,7H2,1-2H3,(H3,13,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVMEWOLIOZBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.